molecular formula C16H12N4O2 B15250682 [3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)- CAS No. 821784-38-7

[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-

Cat. No.: B15250682
CAS No.: 821784-38-7
M. Wt: 292.29 g/mol
InChI Key: ARBUMXHUYKBGSU-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a bipyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine typically involves multi-step organic reactions. One common approach is the nitration of a bipyridine precursor followed by amination. The nitration step can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts (such as palladium on carbon), nitric acid, sulfuric acid, and various amines. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

Major products formed from these reactions include amino derivatives, nitroso compounds, and substituted bipyridines. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl-substituted bipyridines and related heterocyclic compounds. Examples include:

Uniqueness

N-(3-Nitrophenyl)-[3,4’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs .

Properties

CAS No.

821784-38-7

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

N-(3-nitrophenyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C16H12N4O2/c21-20(22)16-3-1-2-14(9-16)19-15-8-13(10-18-11-15)12-4-6-17-7-5-12/h1-11,19H

InChI Key

ARBUMXHUYKBGSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

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